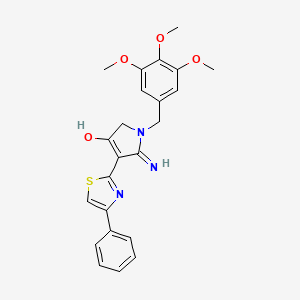

5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one

Beschreibung

This compound features a pyrrol-3-one core substituted with a 4-phenylthiazole moiety and a 3,4,5-trimethoxybenzyl group. The 3,4,5-trimethoxybenzyl group enhances electron-donating effects and may improve binding affinity compared to simpler aryl substituents.

Eigenschaften

Molekularformel |

C23H23N3O4S |

|---|---|

Molekulargewicht |

437.5 g/mol |

IUPAC-Name |

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[(3,4,5-trimethoxyphenyl)methyl]-2H-pyrrol-3-ol |

InChI |

InChI=1S/C23H23N3O4S/c1-28-18-9-14(10-19(29-2)21(18)30-3)11-26-12-17(27)20(22(26)24)23-25-16(13-31-23)15-7-5-4-6-8-15/h4-10,13,24,27H,11-12H2,1-3H3 |

InChI-Schlüssel |

KFBCYFYFFIEVDK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „5-Amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-on“ beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz könnte Folgendes umfassen:

Bildung des Thiazolrings: Dies kann durch die Hantzsch-Thiazolsynthese erreicht werden, bei der ein Thioamid mit einem Halogenketon reagiert.

Bildung des Pyrrolonrings: Dieser Schritt könnte die Cyclisierung eines geeigneten Vorläufers, wie zum Beispiel eines Aminosäurederivats, unter sauren oder basischen Bedingungen beinhalten.

Einführung der Trimethoxybenzyl-Gruppe: Dies kann durch eine nucleophile Substitutionsreaktion erfolgen.

Endmontage: Die endgültige Verbindung wird durch eine Reihe von Kupplungsreaktionen zusammengesetzt, häufig unter Verwendung palladiumkatalysierter Kreuzkupplungstechniken.

Industrielle Produktionsmethoden

Die industrielle Produktion solcher komplexer Moleküle beinhaltet oft die Optimierung des Synthesewegs, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, das Hochdurchsatzscreening von Reaktionsbedingungen und die Anwendung von Prinzipien der grünen Chemie zur Reduzierung der Umweltbelastung beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Die Verbindung „5-Amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-on“ kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann unter starken Oxidationsbedingungen zu einer Nitrogruppe oxidiert werden.

Reduktion: Der Thiazolring kann unter Hydrierungsbedingungen zu einem Thiazolidinring reduziert werden.

Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Wasserstoffgas (H₂) mit einem Palladiumkatalysator (Pd/C)

Substitution: Halogene (Cl₂, Br₂) in Gegenwart eines Lewis-Säurekatalysators (AlCl₃)

Hauptprodukte

Oxidation: Bildung von Nitroderivaten

Reduktion: Bildung von Thiazolidinderivaten

Substitution: Bildung von halogenierten Phenylderivaten

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von „5-Amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-on“ hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise als antimikrobielles Mittel verwendet wird, könnte es die bakterielle Zellwandsynthese hemmen oder die Membranintegrität stören. Wenn es als Anticancer-Mittel verwendet wird, könnte es die Zellteilung stören oder durch spezifische molekulare Pfade Apoptose induzieren.

Wirkmechanismus

The mechanism of action of “5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. If used as an anticancer agent, it might interfere with cell division or induce apoptosis through specific molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*Estimated based on structural similarity.

Key Observations:

Biologische Aktivität

5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent studies.

The molecular formula of the compound is with a molecular weight of approximately 396.6 g/mol. The structure includes a thiazole moiety, which is often associated with diverse biological activities, particularly in cancer therapy.

Biological Activity Overview

Recent studies have highlighted the following key biological activities associated with this compound:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, it demonstrated dose-dependent cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231.

-

Mechanism of Action :

- Topoisomerase Inhibition : The compound has been identified as an inhibitor of human topoisomerases I and II, enzymes crucial for DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells .

- Apoptosis Induction : Studies indicate that the compound induces apoptosis in cancer cells, contributing to its anticancer efficacy .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer activity of several thiazole derivatives, including our compound of interest. The results indicated that it inhibited cell proliferation in a dose-dependent manner with an IC50 value significantly lower than that of standard chemotherapeutic agents like colchicine and ellipticine .

Study 2: Structure-Activity Relationship (SAR)

Another study explored the structure-activity relationship of thiazole derivatives. The incorporation of trimethoxybenzene into the structure was found to enhance anticancer activity compared to other derivatives lacking this group . The modifications at the phenyl position also contributed positively to the compound's efficacy against MCF-7 cells.

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 46.4 | Topoisomerase inhibition |

| Apoptosis Induction | MDA-MB-231 | Not specified | Induction of apoptotic pathways |

| Cytotoxicity | Normal Cells | Higher than cancer cells (specific values not provided) | Selective toxicity |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.